6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
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Overview
Description
6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the Sonogashira cross-coupling reaction. This reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
The reaction’s efficiency and selectivity make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-ethynyl-pyrazin-2-ylamine: Similar structure but with a bromine atom instead of chlorine.
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine: Another related compound with a pyridine ring instead of pyrazine
Uniqueness
6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful in certain synthetic applications and can impart unique electronic or steric properties to the molecules it is used to create .
Properties
Molecular Formula |
C9H12ClN3Si |
---|---|
Molecular Weight |
225.75 g/mol |
IUPAC Name |
6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |
InChI Key |
DIYZGTVOCUAYJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
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